molecular formula C4H13NO7P2 B1514456 N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid CAS No. 89187-27-9

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid

Cat. No.: B1514456
CAS No.: 89187-27-9
M. Wt: 249.1 g/mol
InChI Key: LNXLHOVWKBWPPF-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is a complex organic compound that features both phosphonamidic and phosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid typically involves the reaction of a phosphonamidic acid derivative with an appropriate phosphorylating agent. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or acetonitrile.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield simpler phosphonamidic or phosphoryl compounds.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s phosphoryl and phosphonamidic groups are key to its activity, enabling it to form stable complexes or inhibit enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Phosphonamidic acids: Compounds with similar phosphonamidic functional groups.

    Phosphoryl compounds: Molecules containing phosphoryl groups, such as phosphoric acids and esters.

Uniqueness

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is unique due to its combination of both phosphonamidic and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

89187-27-9

Molecular Formula

C4H13NO7P2

Molecular Weight

249.1 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid

InChI

InChI=1S/C4H13NO7P2/c1-11-13(7,8)5(3-4-6)14(9,10)12-2/h6H,3-4H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

LNXLHOVWKBWPPF-UHFFFAOYSA-N

SMILES

COP(=O)(N(CCO)P(=O)(O)OC)O

Canonical SMILES

COP(=O)(N(CCO)P(=O)(O)OC)O

Origin of Product

United States

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